molecular formula C11H25Cl2N3O2 B2603778 2-[2-[4-(Azetidin-3-yl)piperazin-1-yl]ethoxy]ethanol;dihydrochloride CAS No. 2411264-15-6

2-[2-[4-(Azetidin-3-yl)piperazin-1-yl]ethoxy]ethanol;dihydrochloride

Cat. No.: B2603778
CAS No.: 2411264-15-6
M. Wt: 302.24
InChI Key: PPJFTIYUFYNIAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[2-[4-(Azetidin-3-yl)piperazin-1-yl]ethoxy]ethanol dihydrochloride is a piperazine derivative featuring an azetidin-3-yl substituent and an ethoxyethanol chain, formulated as a dihydrochloride salt. Instead, the majority of referenced materials focus on structurally analogous antihistamines such as hydroxyzine dihydrochloride and cetirizine dihydrochloride, which share core piperazine moieties but differ in substituents. For the purpose of this article, comparisons will focus on these well-documented analogs, as they represent the closest structural and pharmacological relatives within the available evidence.

Properties

IUPAC Name

2-[2-[4-(azetidin-3-yl)piperazin-1-yl]ethoxy]ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O2.2ClH/c15-6-8-16-7-5-13-1-3-14(4-2-13)11-9-12-10-11;;/h11-12,15H,1-10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXSUIVPIXLGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C2CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-(Azetidin-3-yl)piperazin-1-yl]ethoxy]ethanol;dihydrochloride typically involves the reaction of azetidine with piperazine, followed by the introduction of an ethoxyethanol group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The final product is then purified through crystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes the same basic steps as the laboratory synthesis but scaled up to accommodate larger quantities. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to verify the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-(Azetidin-3-yl)piperazin-1-yl]ethoxy]ethanol;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[2-[4-(Azetidin-3-yl)piperazin-1-yl]ethoxy]ethanol;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-[4-(Azetidin-3-yl)piperazin-1-yl]ethoxy]ethanol;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Chemical Differences

The following table summarizes key structural and chemical distinctions among selected piperazine-based antihistamines:

Compound Name Molecular Formula Substituent (R Group) Molecular Weight Key Functional Group CAS Number
Hydroxyzine Dihydrochloride C21H27ClN2O2·2HCl (4-Chlorophenyl)phenylmethyl 447.82 Ethanol 2192-20-3
Cetirizine Dihydrochloride C21H25ClN2O3·2HCl (4-Chlorophenyl)phenylmethyl + Acetic Acid 461.81 Acetic Acid 83881-52-1
Levocetirizine Dihydrochloride C21H25ClN2O3·2HCl (R)-(4-Chlorophenyl)phenylmethyl + Acetic Acid 461.81 Acetic Acid (Enantiomer) 130018-87-0
Decloxizine Dihydrochloride C21H27N2O2·2HCl Diphenylmethyl (No Chlorine) 411.37 Ethanol 13073-96-6
3-Chlorocetirizine Dihydrochloride C21H24Cl2N2O3·2HCl (3-Chlorophenyl)phenylmethyl + Acetic Acid 496.27 Acetic Acid 1232460-29-5

Key Observations :

  • Hydroxyzine and decloxizine share an ethanol terminus but differ in substituents (chlorinated diphenylmethyl vs. non-chlorinated diphenylmethyl).
  • Cetirizine and levocetirizine are enantiomers with an acetic acid group, enhancing polarity and reducing blood-brain barrier penetration compared to hydroxyzine .
  • 3-Chlorocetirizine introduces a chlorine at the phenylmeta position, altering receptor binding kinetics .
Pharmacological and Therapeutic Profiles
Compound Generation Sedative Effects H1 Receptor Affinity (Ki) Therapeutic Uses Notable Side Effects
Hydroxyzine Dihydrochloride 1st High ~3 nM Anxiety, allergies, pruritus Drowsiness, dry mouth
Cetirizine Dihydrochloride 2nd Low ~6 nM Allergic rhinitis, urticaria Mild drowsiness
Levocetirizine Dihydrochloride 2nd Minimal ~3 nM Chronic idiopathic urticaria Headache, fatigue
Decloxizine Dihydrochloride 1st Moderate Not reported Allergies (limited use) Limited data

Mechanistic Insights :

  • First-generation antihistamines (e.g., hydroxyzine) exhibit high lipophilicity, enabling CNS penetration and sedation.
  • Second-generation analogs (e.g., cetirizine) replace ethanol with carboxylic acid, reducing CNS effects due to increased polarity .
  • Levocetirizine , the (R)-enantiomer of cetirizine, shows 2-fold higher H1 affinity and fewer side effects than the racemic mixture .
Research and Formulation Advances
  • Hydroxyzine : Widely analyzed via spectrophotometry and titrimetry due to its stability in acidic conditions .
  • Cetirizine: Incorporated into nanocarriers (e.g., zinc-layered hydroxide nanoparticles) for sustained release in allergic dermatitis .
  • 3-Chlorocetirizine : Studied as a reference standard for impurity profiling in cetirizine synthesis .

Biological Activity

2-[2-[4-(Azetidin-3-yl)piperazin-1-yl]ethoxy]ethanol;dihydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to summarize the available research findings regarding its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C11H23N3O22ClHC_{11}H_{23}N_3O_2\cdot 2ClH with a molecular weight of approximately 267.26 g/mol. The structure features an azetidine ring linked to a piperazine moiety, which is known to influence its biological interactions.

Pharmacological Activity

Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

  • Antidepressant Effects : Azetidine derivatives have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antiviral Activity : Some azetidinone derivatives have demonstrated antiviral properties against a range of viruses, including human coronavirus and influenza viruses .
  • Anticancer Properties : Certain azetidine-based compounds have been evaluated for their anticancer effects, showing inhibition of cell proliferation in various cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may act on specific receptors in the central nervous system (CNS), influencing mood and behavior.
  • Inhibition of Viral Replication : Similar compounds have been found to inhibit viral replication by targeting viral enzymes or host cell pathways .
  • Induction of Apoptosis : Some azetidine derivatives induce apoptosis in cancer cells through various signaling pathways, leading to reduced tumor growth .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantModulation of serotonin and norepinephrine levels
AntiviralInhibition of human coronavirus replication
AnticancerInduction of apoptosis in breast cancer cells

Case Study: Antiviral Activity

In a study evaluating the antiviral potential of azetidinone derivatives, one compound exhibited an EC50 value of 45 µM against human coronavirus 229E. This suggests that structural modifications can enhance antiviral efficacy .

Case Study: Anticancer Activity

Another study reported that specific azetidinone derivatives showed significant antiproliferative activity against MCF-7 breast cancer cells at nanomolar concentrations. The mechanism involved the activation of apoptotic pathways, leading to cell death .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.